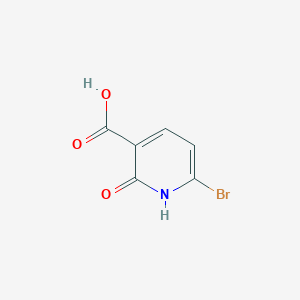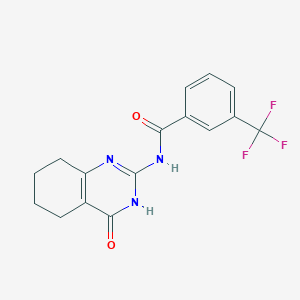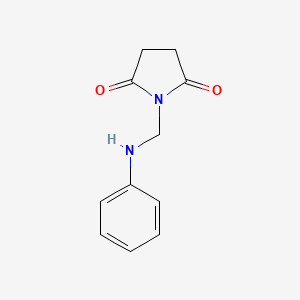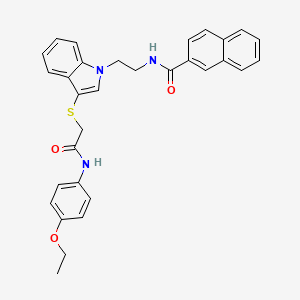
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine, also known as DMB or 3,3-DMB, is a cyclobutane derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is of interest due to its unique structure, which allows it to interact with biological systems in a specific manner.
Applications De Recherche Scientifique
Modular Synthons for Medicinal Chemistry
Protected α-aminocyclobutanones, such as 2,2-dimethoxycyclobutan-1-aminium chloride, have been prepared as modular synthons. These compounds provide convenient access to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases. Such synthons can be converted into amide and sulfonamide-functionalized derivatives, expanding their utility in medicinal chemistry (Mohammad et al., 2020).
VLA-4 Antagonists
3-Aminocyclobut-2-en-1-ones, derived from the condensation of cyclobuta-1,3-diones with phenylalanine-derived primary amines, have shown to be potent antagonists of VLA-4. These compounds represent a novel series of functionalized cyclobutanes with potential therapeutic applications (Brand et al., 2003).
Organic Chemistry and Synthesis
Cyclobutane derivatives have been utilized in various organic synthesis applications. For example, the reaction between formaldehyde and phenylalanine or phenylethylamine derivatives under mild conditions has been studied for the synthesis of intensely fluorescent compounds (Falck et al., 1962). Additionally, hydrated oxocarbons, such as tetrakis[organoboranediylbis(oxy)]cyclobutanes, demonstrate the versatility of cyclobutane derivatives in reactions with tertiary amines and alcoholyses, leading to various cyclobutane-based compounds (Yalpani et al., 1983).
Material Science
In the field of material science, cyclobutane derivatives have been explored for their potential applications. For instance, novel functionalized polythiophene-coated Fe3O4 nanoparticles demonstrate the use of cyclobutane-based compounds in magnetic solid-phase extraction, highlighting their utility in environmental and analytical chemistry (Baharin et al., 2016).
Propriétés
IUPAC Name |
3,3-dimethyl-2-phenylmethoxycyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXWNJURGNORRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OCC2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)
![N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2879648.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)


![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)
